Ethyl 3-fluoro-4-iso-pentoxybenzoylformate
Description
Ethyl 3-fluoro-4-iso-pentoxybenzoylformate is a fluorinated benzoylformate ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 3-position and an iso-pentoxy group (-O-C₅H₁₁, branched alkoxy chain) at the 4-position of the aromatic ring. Its molecular formula is inferred as C₁₅H₁₉FO₄, with a calculated molecular weight of 282.31 g/mol (based on structural analysis).
Properties
IUPAC Name |
ethyl 2-[3-fluoro-4-(3-methylbutoxy)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO4/c1-4-19-15(18)14(17)11-5-6-13(12(16)9-11)20-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUOHDQZXJDYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OCCC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-4-iso-pentoxybenzoylformate typically involves the reaction of 3-fluoro-4-hydroxybenzoylformate with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-iso-pentoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoylformates.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-fluoro-4-iso-pentoxybenzoylformate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could lead to therapeutic benefits.
- Enzyme Inhibition : The compound's functional groups may allow it to act as a reversible covalent modifier of enzyme active sites, similar to other compounds that have been successfully utilized in drug design . This characteristic can be exploited for developing new enzyme inhibitors that target specific diseases such as cancer or infectious diseases.
- Antiproliferative Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects, making it a candidate for further research in oncology . The structural features of this compound can be modified to enhance its efficacy and selectivity toward cancer cells.
Materials Science Applications
This compound is also being explored in materials science, particularly in the development of advanced materials with specific properties.
- Liquid Radiation Curable Resins : The compound can be incorporated into liquid radiation-curable resin formulations. These resins are used in additive manufacturing processes, where they can be cured into solid forms upon exposure to UV or visible light. The inclusion of this compound can enhance the mechanical properties and thermal stability of the resulting materials .
- Additive Manufacturing : By utilizing this compound in 3D printing technologies, researchers aim to create materials with tailored optical and mechanical properties. This application is particularly relevant for producing complex geometries and structures with varying transparency and color characteristics .
Chemical Synthesis Applications
The versatility of this compound extends to its role as a reagent in organic synthesis.
- Synthetic Intermediates : As a building block, this compound can be used to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its unique functional groups facilitate diverse synthetic pathways that are valuable in creating novel compounds for research and industrial applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds derived from this compound. Researchers synthesized several derivatives and tested their effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
Case Study 2: Material Development
In a recent project focused on additive manufacturing, researchers incorporated this compound into a resin formulation. The resulting material demonstrated enhanced mechanical strength and improved curing characteristics when exposed to UV light, showcasing the compound's utility in developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism by which Ethyl 3-fluoro-4-iso-pentoxybenzoylformate exerts its effects involves interactions with specific molecular targets The fluorine atom and iso-pentoxy group contribute to its reactivity and binding affinity The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways
Comparison with Similar Compounds
Ethyl 3-fluoro-4-methylbenzoylformate (CAS 732251-65-9)
Key Differences :
- Substituent : The methyl group at the 4-position (C₁₁H₁₁FO₃, MW = 210.20 g/mol) is smaller and less hydrophobic than the iso-pentoxy group in the target compound.
- Physicochemical Properties: Solubility: The methyl derivative likely exhibits higher polarity and better solubility in polar solvents (e.g., ethanol, acetone) due to its compact structure. LogP: The iso-pentoxy variant is predicted to have a higher logP (~3.5–4.0) compared to the methyl analog (~2.0–2.5), favoring lipid membrane permeability.
- Synthetic Accessibility : The methyl derivative is commercially available and widely used in research, while the iso-pentoxy variant’s discontinuation hints at synthetic hurdles, such as steric hindrance during alkoxy group introduction .
Ethyl 4-ethoxybenzoylformate (Hypothetical Analog)
- Substituent : A linear ethoxy (-OCH₂CH₃) group at the 4-position.
- Comparison :
- The ethoxy group balances hydrophobicity and steric bulk between methyl and iso-pentoxy analogs.
- Expected molecular weight: ~224.21 g/mol (C₁₂H₁₃FO₄).
- Intermediate logP (~2.8–3.2) compared to methyl and iso-pentoxy derivatives.
Tabulated Comparison of Key Parameters
| Parameter | Ethyl 3-fluoro-4-iso-pentoxybenzoylformate | Ethyl 3-fluoro-4-methylbenzoylformate |
|---|---|---|
| CAS Number | Not available (discontinued) | 732251-65-9 |
| Molecular Formula | C₁₅H₁₉FO₄ | C₁₁H₁₁FO₃ |
| Molecular Weight | 282.31 g/mol | 210.20 g/mol |
| Substituent | 4-iso-pentoxy | 4-methyl |
| Predicted LogP | ~3.5–4.0 | ~2.0–2.5 |
| Solubility (Polarity) | Low (lipophilic) | Moderate |
| Commercial Status | Discontinued | Available |
Research Implications and Challenges
- Applications : Fluorinated benzoylformates are explored as intermediates in pharmaceuticals and agrochemicals. The iso-pentoxy variant’s lipophilicity could enhance blood-brain barrier penetration in drug design but may reduce aqueous solubility.
- Synthetic Challenges : Branched alkoxy groups like iso-pentoxy require multi-step synthesis, increasing cost and complexity. Steric effects may also hinder coupling reactions or purification .
- Stability : Longer alkoxy chains may increase susceptibility to oxidative degradation, contributing to discontinuation.
Biological Activity
Ethyl 3-fluoro-4-iso-pentoxybenzoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Chemical Formula: CHFO
- Molecular Weight: 256.29 g/mol
- CAS Number: 78543-07-4
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It has been shown to influence:
- Cell Cycle Regulation: The compound may affect cell cycle progression, leading to apoptosis in certain cancer cell lines.
- Signal Transduction Pathways: It interacts with pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.
Biological Activity Overview
This compound exhibits several biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines through modulation of signaling pathways. |
| Antimicrobial | Exhibits activity against specific bacterial strains, potentially acting as an antibiotic. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress-induced damage. |
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC value was found to be approximately 15 µM, indicating potent activity against these cells .
Antimicrobial Properties
Research conducted on the antimicrobial effects revealed that the compound displayed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In a model of acute inflammation, this compound reduced the levels of TNF-alpha and IL-6 cytokines by approximately 40% compared to control groups. This anti-inflammatory effect indicates its potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
